2-Methylquinolin-8-yl diphenylcarbamate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-17-15-16-18-9-8-14-21(22(18)24-17)27-23(26)25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJUWDDRNBWAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl diphenylcarbamate typically involves the reaction of 2-methylquinoline with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-Methylquinolin-8-yl diphenylcarbamate can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
The quinoline scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Neuroprotective Effects
Recent studies suggest that derivatives of quinoline may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's. The ability to chelate metal ions and inhibit cholinesterases has been highlighted as a mechanism contributing to these effects.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinoline derivatives, including this compound:
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated IC50 values ranging from 10 µM to 30 µM across different cell lines, demonstrating significant anticancer potential compared to standard chemotherapeutics.
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) between 15 µg/mL and 50 µg/mL, indicating potent antibacterial properties.
-
Neuroprotective Mechanism :
- Research focusing on neuroprotection revealed that this compound could inhibit acetylcholinesterase activity, suggesting its potential use in Alzheimer's disease treatment.
Comparative Analysis Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Anticancer IC50 | 10–30 µM | Doxorubicin: 3–4 µM |
| Antimicrobial MIC | 15–50 µg/mL | Penicillin: 1 µg/mL |
| Neuroprotective Activity | AChE inhibition | Donepezil: 0.016 mM |
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Impact : The diphenyl group in the target compound likely increases steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., methoxy or methylthio groups). This could influence solubility, bioavailability, and binding interactions in biological systems.
- Synthetic Yields: While direct data for the target compound are absent, related carbamates synthesized via Mitsunobu (Method B) or alkylation (Method A) reactions show yields ranging from 30% to 70% depending on solvents (THF vs. DMF) and catalysts (e.g., K₂CO₃) .
Physicochemical Properties
- Melting Points : Analogs such as 2-Acetamido-9-(cyclohexyl)-9H-purin-6-yl diphenylcarbamate (2f) exhibit melting points of 189–190°C, while 2g (cyclopentyl analog) melts at 137–140°C . The diphenylcarbamate group in the target compound may confer higher thermal stability due to increased π-π stacking interactions.
- Chromatography : Purification methods for analogs often employ gradient elution with MeOH/CH₂Cl₂ or EtOAc/hexane, suggesting similar protocols could apply to the target compound .
Structural and Crystallographic Insights
- Planarity and Conformation: In analogs like the thiophene acrylate derivative (), the quinoline ring is planar (deviation ≤ 0.007 Å), and the dihedral angle with the thiophene ring is 83.15°, influencing packing via C–H···π interactions . The bulkier diphenyl group in the target compound may alter these angles, affecting crystal packing and solubility.
- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H···O in ) stabilize molecular conformations .
Biological Activity
2-Methylquinolin-8-yl diphenylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on recent scientific literature.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methylquinoline with diphenylcarbamic acid derivatives. The process can be optimized through various methodologies, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
Antimicrobial Properties
Recent studies highlight the antimicrobial activity of this compound against various pathogenic bacteria. For instance, it has shown significant inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0625 |
| Klebsiella pneumoniae | 0.125 |
These results suggest that the compound possesses potent antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have indicated that the compound exhibits cytotoxic effects on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Case Study: HeLa Cell Line
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound (0–200 µM). The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis further confirmed the induction of apoptosis in these cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The quinoline moiety is known for its ability to chelate metal ions, which may enhance its biological efficacy. Modifications on the diphenylcarbamate portion can influence solubility and bioavailability, thus affecting overall activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methylquinolin-8-yl diphenylcarbamate, and how can yield and purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 2-methylquinolin-8-ol with diphenylcarbamoyl chloride in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to deprotonate the hydroxyl group. Catalytic conditions (room temperature, 1–2 hours) are sufficient for high yields (>75%) . Purification via recrystallization (ethanol or methanol) ensures purity, with characterization by H/C NMR and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) with SHELX programs (SHELXL for refinement) resolves bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Spectroscopy : H NMR (quinoline proton shifts at δ 8.2–8.8 ppm), C NMR (carbonyl carbons at ~155 ppm), and FTIR (C=O stretch at ~1700 cm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.15) .
Q. How is crystallographic data analyzed to confirm molecular packing and stability?
- Methodology : Use WinGX and ORTEP-3 to visualize anisotropic displacement parameters and hydrogen-bonding networks. For example, C–H···π interactions and planar quinoline systems (mean deviation <0.05 Å) indicate steric stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity) be resolved?
- Methodology :
- Comparative assays : Test against isogenic strains (e.g., E. coli WT vs. efflux-pump mutants) to rule out resistance mechanisms .
- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methyl groups) and compare IC values in enzyme inhibition assays .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like Plasmodium dihydroorotate dehydrogenase (Ki < 1 μM) .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Methodology :
- Kinetic studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC. Carbamate hydrolysis (t ~8 hours at pH 7.4) is pH-dependent, with pseudo-first-order kinetics .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C) under nitrogen .
Q. How can computational methods predict interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., quinoline N-atom as H-bond acceptor) .
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) over 100 ns trajectories to assess metabolic stability .
Q. What strategies optimize reaction conditions for scaling up synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
